molecular formula C15H26B3N3O8P2S2-2 B10832713 CID 56603713

CID 56603713

Cat. No.: B10832713
M. Wt: 534.9 g/mol
InChI Key: HHVGDFKKILAWTA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 56603713 is a chemical compound analyzed in a study focusing on the characterization of CIEO (likely an essential oil or extract, though the full name is unspecified in the evidence). Key findings from the study include:

  • Structural Identification: The compound’s chemical structure was confirmed via mass spectrometry (Figure 1B and D) .
  • GC-MS Analysis: this compound was detected in fractions of CIEO after vacuum distillation, with its content varying across fractions (Figure 1C) .
  • Chromatographic Profile: The total ion chromatogram of CIEO (Figure 1B) suggests this compound is a minor component compared to other constituents .

Properties

Molecular Formula

C15H26B3N3O8P2S2-2

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C15H28B3N3O8P2S2/c16-13-1-7(19)11(28-13)5-25-31(24,33)21-9-3-15(18)29-12(9)6-26-30(23,32)20-8-2-14(17)27-10(8)4-22/h7-15,22H,1-6,19H2,(H2,20,23,32)(H2,21,24,33)/p-2

InChI Key

HHVGDFKKILAWTA-UHFFFAOYSA-L

Canonical SMILES

[B]C1CC(C(O1)COP(=S)(NC2CC(OC2COP(=S)(NC3CC(OC3CO)[B])[O-])[B])[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: GRN163 is synthesized using N3’→P5’ thiophosphoramidate chemistry. This involves the formation of stable duplexes with the telomerase RNA subunit. The synthesis process includes the following steps:

Industrial Production Methods: Industrial production of GRN163 follows similar synthetic routes but on a larger scale. The process involves automated synthesizers for oligonucleotide synthesis, followed by large-scale purification techniques such as preparative high-performance liquid chromatography. Quality control measures are implemented to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: GRN163 primarily undergoes hybridization reactions with the RNA component of telomerase. It forms stable duplexes with the complementary RNA strand, inhibiting telomerase activity.

Common Reagents and Conditions:

    Reagents: The synthesis of GRN163 involves phosphoramidites, sulfurizing agents, and various protecting groups.

    Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite intermediates.

Major Products: The major product of the synthesis is the fully modified oligonucleotide GRN163, which is characterized by its high affinity and specificity for the telomerase RNA component .

Scientific Research Applications

Mechanism of Action

GRN163 is part of a class of telomerase inhibitors that includes other compounds such as GRN163L and imetelstat. These compounds share similar mechanisms of action but differ in their chemical structures and modifications:

    GRN163L: A lipid-conjugated version of GRN163, which enhances its cellular uptake and bioavailability.

    Imetelstat: Another telomerase inhibitor that targets the RNA component of telomerase.

Uniqueness of GRN163: GRN163 is unique due to its specific thiophosphoramidate modifications, which confer high stability and binding affinity to the telomerase RNA component. This makes it a potent and selective inhibitor of telomerase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from:

Compounds within the Same Study (CIEO Fractions)

CID 56603713 was isolated alongside other fractions of CIEO (Figure 1C). While specific identifiers for these fractions are unavailable, their comparative properties may include:

Property This compound Other CIEO Fractions
Retention Time Not explicitly stated Varied (per GC-MS profile)
Relative Abundance Minor constituent Likely higher in other fractions
Distillation Behavior Isolated in specific fraction Dependent on volatility

Oscillatoxin Derivatives (Structural Analogues)

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) (Figure 1A–D) .

Property This compound Oscillatoxin D (CID 101283546)
Structural Class Unspecified (likely terpenoid) Polyketide-derived marine toxin
Detection Method GC-MS Likely LC-MS or NMR
Biological Role Not reported Cytotoxic, algal bloom-associated

Functional Analogues (Industrial/Phytochemical Context)

Per , functionally similar compounds may share applications in fragrance, antimicrobial agents, or synthetic intermediates. For example:

  • Eugenol (CID 3314): A major component of clove oil, structurally distinct but similarly analyzed via GC-MS in essential oils .
  • Linalool (CID 6549) : A terpene alcohol used in fragrances, contrasting with this compound in volatility and abundance .

Q & A

Basic: How to formulate a focused research question for investigating CID 56603713?

Methodological Answer: A well-structured research question should adhere to the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify the compound's properties (e.g., "How does the solubility of this compound vary under varying pH conditions?"). Avoid vague terms and ensure the question addresses a knowledge gap identified during literature review .

Basic: What methodologies are suitable for initial characterization of this compound?

Methodological Answer:
Begin with spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC-MS) for structural elucidation and purity assessment. Document procedures rigorously, including equipment specifications (e.g., column type, detector settings) and reagent sources to ensure reproducibility. Reference established protocols for similar compounds and validate results against known standards .

Advanced: How to design experiments to resolve contradictory data in existing literature on this compound?

Methodological Answer:
Employ a replication-revision approach :

Replicate prior studies under identical conditions to verify discrepancies.

Introduce controlled variables (e.g., temperature, solvent purity) to isolate confounding factors.

Use multivariate analysis to identify interactions between variables.
Document all parameters transparently and publish negative results to contribute to meta-analyses .

Advanced: How to ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Provide detailed synthetic pathways (e.g., reaction times, purification steps) in supplementary materials.
  • Specify batch numbers for reagents and instrument calibration records.
  • Use open-source data repositories (e.g., Zenodo) to share raw datasets and analysis scripts. Peer-review checklists (e.g., ARRIVE Guidelines) can standardize reporting .

Basic: How to conduct a systematic literature review on this compound?

Methodological Answer:

  • Use Boolean search strings in databases (PubMed, Scopus): "this compound" AND ("synthesis" OR "applications").
  • Screen results with tools like PRISMA Flow Diagrams to eliminate bias.
  • Critically appraise sources for methodological rigor (e.g., sample size, controls) and update searches periodically to capture recent studies .

Advanced: What strategies optimize the detection of this compound in complex matrices?

Methodological Answer:

  • Develop matrix-matched calibration curves to account for interference.
  • Validate methods using spike-recovery experiments (e.g., 80–120% recovery thresholds).
  • Apply machine learning algorithms to chromatographic data for peak identification in noisy backgrounds .

Basic: How to structure the methodology section when studying this compound?

Methodological Answer:
Organize the section as follows:

Materials : List suppliers, purity grades, and CAS numbers.

Instrumentation : Include model numbers and software versions.

Procedures : Describe synthesis, purification, and characterization steps chronologically.
Avoid redundancies with figures/tables; cite prior methods if adapted .

Advanced: How to analyze datasets with conflicting results on this compound's properties?

Methodological Answer:

  • Perform meta-regression to assess heterogeneity across studies (e.g., via R package metafor).
  • Apply sensitivity analysis to evaluate the impact of outlier removal.
  • Use Bayesian statistics to quantify uncertainty in contradictory findings .

Basic: What ethical considerations apply to research on this compound?

Methodological Answer:

  • Obtain institutional approval for studies involving biological/toxicological assays.
  • Disclose funding sources and conflicts of interest.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Advanced: How to apply computational models to predict this compound's behavior under untested conditions?

Methodological Answer:

  • Use density functional theory (DFT) for quantum mechanical property prediction.
  • Validate models against experimental data (e.g., RMSD < 2 Å for molecular dynamics simulations).
  • Leverage AI-driven platforms (e.g., DeepChem) for high-throughput virtual screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.